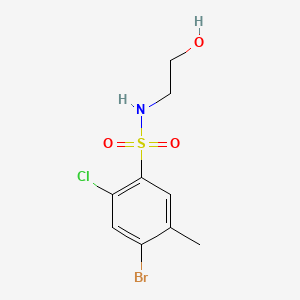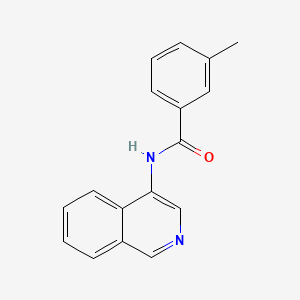![molecular formula C8H8N2O B1171430 (2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoate CAS No. 186020-53-1](/img/structure/B1171430.png)
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol: is a bifunctional polyethylene glycol derivative. It is commonly used as a cross-linking reagent due to its ability to form stable amide bonds with primary amines. This compound is particularly valuable in bioconjugation, drug delivery, and the development of advanced biomaterials .
作用機序
Target of Action
O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol, also known as NHS-PEG-NHS, is primarily used as a cross-linking reagent . Its primary targets are amine groups present in various biological molecules .
Mode of Action
NHS-PEG-NHS interacts with its targets through its N-hydroxysuccinimide (NHS) ester groups at both ends of the molecule . These NHS ester groups react with amine groups in proteins or other biological molecules, forming stable amide bonds . This allows NHS-PEG-NHS to link two molecules together, hence its role as a cross-linking reagent .
Biochemical Pathways
The exact biochemical pathways affected by NHS-PEG-NHS depend on the specific molecules it is used to cross-link. It is often used in the covalent conjugation of tumor-targeting ligands to near-infrared (nir) fluorescent superparamagnetic iron oxide (io)- human serum albumin (hsa) nanoparticles . This allows for targeted delivery of these nanoparticles to tumor cells .
Pharmacokinetics
Polyethylene glycol (peg) molecules are generally known to improve the solubility and stability of conjugated drugs, and to reduce their immunogenicity .
Result of Action
The result of NHS-PEG-NHS’s action is the formation of stable, covalently linked conjugates of the molecules it cross-links . For example, when used to conjugate tumor-targeting ligands to NIR fluorescent IO-HSA nanoparticles, the result is a nanoparticle that can specifically target and be visualized in tumor cells .
Action Environment
The action of NHS-PEG-NHS can be influenced by various environmental factors. For example, the reaction between NHS-PEG-NHS and amine groups is pH-dependent, with optimal conjugation occurring at around pH 7-9 . Additionally, the stability of NHS-PEG-NHS can be affected by temperature, with storage at -20°C recommended to prevent hydrolysis of the NHS ester groups .
生化学分析
Biochemical Properties
O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol plays a crucial role in biochemical reactions as a cross-linking agent. It interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with primary amines. This compound is particularly effective in the covalent conjugation of peanut agglutinin and anticarcinoembryonic antigen antibodies to near-infrared fluorescent superparamagnetic iron oxide-human serum albumin nanoparticles . The nature of these interactions involves the formation of stable amide bonds, which enhance the stability and functionality of the conjugated biomolecules.
Cellular Effects
O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol has significant effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound is used in the synthesis of mesoporous silica nanoparticles with different pore sizes, which are useful for high loading and controlled release of short oligonucleotides . These nanoparticles can affect cellular uptake and intracellular trafficking, thereby influencing cellular responses.
Molecular Mechanism
The molecular mechanism of O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol involves its ability to form covalent bonds with primary amines on biomolecules. This compound acts as a cross-linking reagent, facilitating the conjugation of proteins and other biomolecules. The binding interactions with biomolecules result in the formation of stable amide bonds, which can lead to enzyme inhibition or activation and changes in gene expression . These molecular interactions are essential for the compound’s role in various biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under appropriate storage conditions, such as at -20°C
Dosage Effects in Animal Models
The effects of O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol vary with different dosages in animal models. At lower dosages, this compound can effectively conjugate biomolecules without causing significant adverse effects. At higher dosages, there may be threshold effects and potential toxicity . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing any toxic or adverse effects.
Metabolic Pathways
O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modifying the activity of enzymes involved in metabolic processes . Understanding the metabolic pathways associated with this compound is crucial for elucidating its role in biochemical reactions and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be localized to specific cellular compartments, affecting its accumulation and localization . The distribution of this compound within cells is essential for its biochemical activity and its ability to modify cellular processes.
Subcellular Localization
O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is critical for its role in biochemical reactions and its impact on cellular function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol typically involves the reaction of polyethylene glycol with N-hydroxysuccinimide (NHS) and succinic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pH, and moisture levels. The process ensures high purity and yield, making the compound suitable for various applications in pharmaceuticals and biotechnology .
化学反応の分析
Types of Reactions:
Substitution Reactions: The primary reaction involves the substitution of the NHS ester with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the NHS ester can hydrolyze, leading to the formation of the corresponding carboxylic acid.
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, succinic anhydride, polyethylene glycol, primary amines.
Conditions: Anhydrous conditions, controlled temperature, and pH.
Major Products:
Amide Bonds: Formed through the reaction with primary amines.
Carboxylic Acids: Resulting from the hydrolysis of the NHS ester.
科学的研究の応用
Chemistry:
Biology:
- Facilitates the conjugation of proteins and peptides, enhancing their stability and bioavailability .
Medicine:
Industry:
類似化合物との比較
- Polyethylene glycol, α,ω-Bis-NHS-PEG
- Di(N-succinimidyl) PEG-diacid
- PEG-bis(N-succinimidyl succinate)
Uniqueness: O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol stands out due to its bifunctional nature, allowing for the simultaneous conjugation of two different molecules. This property makes it highly versatile for various applications in chemistry, biology, and medicine .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O12/c27-15(1-7-21(33)37-25-17(29)3-4-18(25)30)23-9-11-35-13-14-36-12-10-24-16(28)2-8-22(34)38-26-19(31)5-6-20(26)32/h1-14H2,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNIYRUXBLQWRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCOCCNC(=O)CCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
186020-53-1 |
Source


|
| Record name | α-[2-[[4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]amino]ethyl]-ω-[2-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]amino]ethoxy]poly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186020-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
542.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol interact with fibrin and what are the downstream effects on fibrin structure?
A1: O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol is a type of PEGylation reagent. It contains N-hydroxysuccinimide (NHS) ester groups at both ends, which are highly reactive towards primary amines. Fibrin, a protein involved in blood clotting, contains lysine residues with primary amine groups. The NHS esters on O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol react with these amine groups on fibrin, forming stable amide bonds. This process, known as PEGylation, leads to the covalent attachment of polyethylene glycol chains to the fibrin structure [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-Cyclopent[d]isoxazole-3-carboxylicacid,3,3a,4,6a-tetrahydro-,(3alpha,3aalpha,6aalpha)-(9CI)](/img/structure/B1171369.png)
